molecular formula C10H19ClO3S B15327902 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride

Cat. No.: B15327902
M. Wt: 254.77 g/mol
InChI Key: NXGZPHZMGBWZLF-UHFFFAOYSA-N
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Description

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an alkyl chain. The compound’s structure includes a cyclobutyl group attached to a methylene bridge, which is further connected to a pentane chain with a sulfonyl chloride group at the terminal position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents. One common method is the oxidative chlorination of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of sulfonyl chlorides, including this compound, often involves large-scale oxidative chlorination processes. These processes utilize efficient reagents and catalysts to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobutoxymethyl)pentane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-2-4-9(8-15(11,12)13)7-14-10-5-3-6-10/h9-10H,2-8H2,1H3

InChI Key

NXGZPHZMGBWZLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC1CCC1)CS(=O)(=O)Cl

Origin of Product

United States

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